

Application Notes and Protocols for Reactions with 4-Methylpyridazine

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Compound of Interest

Compound Name: 4-Methylpyridazine

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These application notes provide detailed experimental protocols and compiled data for key chemical transformations involving **4-methylpyridazine**. This versatile heterocyclic building block is a valuable precursor in the synthesis of a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science.

N-Amination of 4-Methylpyridazine

The N-amination of pyridazines provides a direct route to N-amino pyridazinium salts, which are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic systems.

Experimental Protocol:

A solution of **4-methylpyridazine** (256 mg, 2.72 mmol) in a pH 5 acetate buffer (1.5 mL) is prepared. To this solution, aminosulfuric acid (462 mg, 1.36 mmol) dissolved in water (0.1 mL) is added. The reaction mixture is then neutralized to a pH of 7.5 by the slow addition of 2.4 M potassium bicarbonate (1.98 mL, 4.75 mmol). The resulting mixture is heated to 70 °C and stirred for 2 hours. After cooling to room temperature, the product can be isolated and purified using standard laboratory techniques.[\[1\]](#)[\[2\]](#)

Quantitative Data:

Reactant	Molar Equiv.	Product	Yield
4-Methylpyridazine	1.0	1-Amino-4-methylpyridazinium	N/A
Aminosulfuric acid	0.5		
Potassium bicarbonate	1.75		

Note: The yield for this specific reaction was not reported in the cited literature.

Nucleophilic Aromatic Substitution of Dichloro-4-methylpyridazine

3,6-Dichloro-4-methylpyridazine is a highly reactive intermediate that readily undergoes nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The two chlorine atoms exhibit different reactivity, which can be exploited for selective functionalization.

Experimental Protocol:

To a solution of 3,6-dichloro-4-methylpyridazine (3.0 g, 18.4 mmol, 1.0 eq) in N-methyl-2-pyrrolidone (NMP, 30 mL), N,N-diisopropylethylamine (DIPEA, 8.02 mL, 46.01 mmol, 2.5 eq) and (3R)-1-ethylpiperidin-3-amine (2.95 g, 23.01 mmol, 1.25 eq) are added. The reaction mixture is stirred at 120 °C for 6 days. After completion, the reaction mixture is diluted with ethyl acetate (200 mL) and subjected to an aqueous workup to isolate the product.[3]

Quantitative Data:

Starting Material	Nucleophile	Product	Yield
3,6-Dichloro-4-methylpyridazine	(3R)-1-Ethylpiperidin-3-amine	N-((3R)-1-ethylpiperidin-3-yl)-6-chloro-4-methylpyridazin-3-amine	N/A

Note: The yield for this specific reaction was not reported in the cited patent.

Suzuki-Miyaura Cross-Coupling of a Halogenated 4-Methylpyridazine Derivative

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling enables the formation of C-C bonds, typically between a halide and a boronic acid derivative. This protocol outlines the coupling of a chloro-pyridazine with phenylboronic acid.

Experimental Protocol:

In a flame-dried round-bottom flask, 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq), and potassium carbonate (K_2CO_3 , 2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed 4:1 mixture of 1,4-dioxane and water is added via syringe. The reaction mixture is then heated to 90-100 °C with vigorous stirring for 6-12 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by chromatography.^[4]

Quantitative Data:

Aryl Halide	Boronic Acid	Product	Reported Yield Range
3-Amino-6-chloro-4-methylpyridazine	Phenylboronic acid	3-Amino-4-methyl-6-phenylpyridazine	22-65% ^[4]

Photo-Fenton Mediated Alkylation in Continuous Flow

A modern approach to C-H alkylation involves photoredox catalysis. The following is a representative protocol for the alkylation of a 4-methylpyridazine derivative using a photo-Fenton mechanism in a continuous flow setup.

Experimental Protocol:

A solution of 3,6-dichloro-**4-methylpyridazine** (1000.0 mg, 6.17 mmol, 1.0 equiv.), a ferrocene-based catalyst such as 1,1'-bis(diphenylphosphino)ferrocene dioxide (DPPFO₂, 36.2 mg, 0.0617 mmol, 1 mol%), in methanol (10.0 mL) is prepared. To this solution, 8 wt% hydrogen peroxide (5.64 mL, 13.58 mmol, 2.2 equiv.) and trifluoroacetic acid (TFA, 0.92 mL, 12.35 mmol, 2.0 equiv.) are added. This reaction mixture is then passed through a continuous flow reactor with a specified residence time (e.g., 10 minutes) while being irradiated with a light source (e.g., 450 nm LED). The output is then subjected to a standard workup and purification by flash chromatography.^[5]

Quantitative Data:

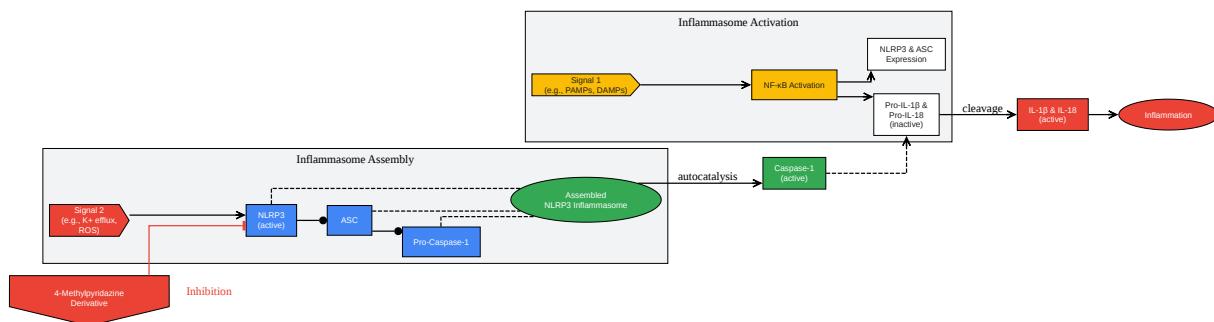
Substrate	Product	Yield
3,6-Dichloro-4-methylpyridazine	Alkylated 3,6-dichloro-4-methylpyridazine	90%

Note: The specific alkylating agent was not explicitly stated for this substrate in the supporting information, but the general procedure was provided.

Signaling Pathway and Experimental Workflow Diagrams

NLRP3 Inflammasome Inhibition by 4-Methylpyridazine Derivatives

Derivatives of **4-methylpyridazine** have been investigated as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.

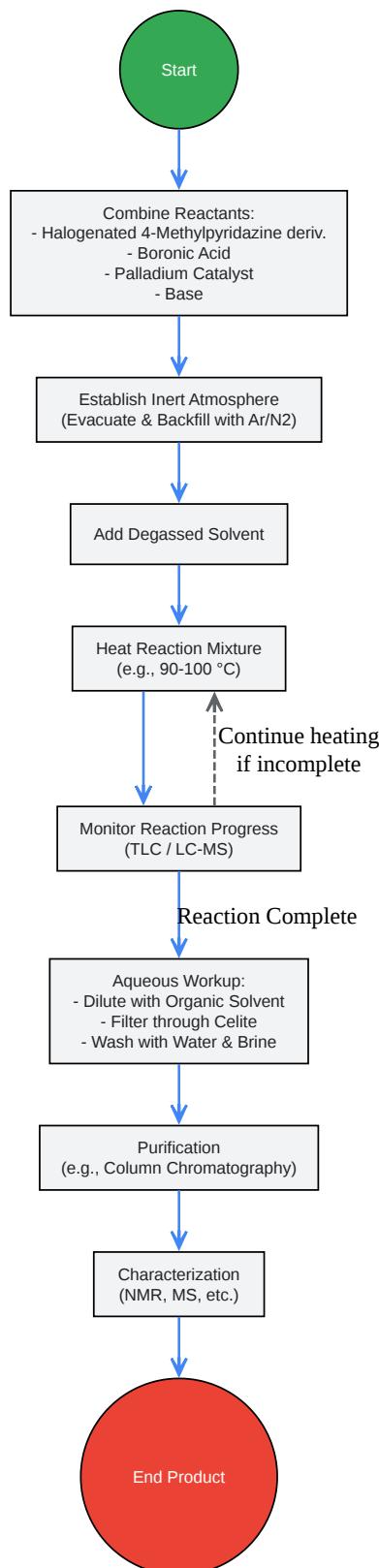


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Caption: Inhibition of the NLRP3 inflammasome signaling pathway.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

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Caption: Suzuki-Miyaura cross-coupling experimental workflow.

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